molecular formula C16H20N4O2 B13879361 benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Cat. No.: B13879361
M. Wt: 300.36 g/mol
InChI Key: HSQWDYZHMCWKQJ-UHFFFAOYSA-N
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Description

Benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring, a common feature in pharmaceuticals, linked to a 1,2,4-triazole moiety, a privileged scaffold known for its diverse biological activities . The benzyloxycarbonyl (Cbz) group serves as a common protecting group for amines, making this compound a valuable intermediate in multi-step organic synthesis. Research into analogous 1,2,4-triazole-containing compounds has demonstrated potent biological activities, including notable inhibition of enzymes like 15-lipoxygenase (15-LOX), which is a target in inflammation research . Furthermore, 1,2,4-triazole derivatives have been frequently identified in compounds with anticonvulsant, antibacterial, and antiviral properties . This combination of features makes this compound a versatile precursor for developing novel therapeutic agents and probing biochemical pathways. The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

benzyl 4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19-12-17-18-15(19)14-7-9-20(10-8-14)16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQWDYZHMCWKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. The piperidine ring enhances the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-1-carboxylate derivatives with triazole substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Piperidine-Triazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
Benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate C₁₆H₁₈N₄O₂ 298.35 Benzyl ester, 4-methyltriazole Likely high lipophilicity (benzyl group); potential CNS activity inferred from triazole analogs
Ethyl 4-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate C₁₄H₂₂N₄O₂ 280.37 Ethyl ester, 3-isopropyl-5-methyltriazole Reduced steric bulk (ethyl vs. benzyl); possible enhanced solubility in polar solvents
4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride C₂₁H₁₉ClN₆O₂ 430.87 Chlorophenyl-isoxazole, pyridine Clinically explored for stress-related disorders; demonstrates the pharmacological relevance of triazole-piperidine hybrids
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate C₁₃H₂₀IN₃O₂ 377.22 tert-Butyl ester, iodo-pyrazole Halogenated variant; iodine atom may facilitate radiolabeling or crystallography studies
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate C₁₈H₂₃NO₄ 317.38 Ethoxy-oxopropyl side chain No known hazards (per SDS); exemplifies ester variability in piperidine derivatives

Key Observations:

tert-Butyl esters (e.g., in ) are often used as protecting groups in synthesis, offering stability under acidic conditions .

Triazole Substitution :

  • The 4-methyltriazole in the target compound may favor π-π stacking interactions in protein binding, whereas 3-isopropyl-5-methyltriazole () introduces steric hindrance, possibly altering selectivity .
  • In , the triazole is linked to a pyridine ring via an ethoxy group, showcasing modular design for optimizing pharmacokinetic properties .

Pharmacological Potential: The chlorophenyl-isoxazole derivative () highlights the therapeutic relevance of triazole-piperidine hybrids in stress-related disorders, suggesting analogous pathways for the target compound . Halogenated analogs (e.g., iodine in ) are valuable in structural biology but may introduce toxicity concerns absent in the target compound .

Biological Activity

Benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate (CAS: 1431725-49-3) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2} with a molecular weight of 300.36 g/mol. The compound features a piperidine ring fused with a triazole moiety, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole ring can bind to metal ions and inhibit various enzymes by blocking their active sites. This mechanism is particularly relevant in antimicrobial activity where enzyme inhibition prevents pathogen growth.
  • Cell Membrane Permeability : The piperidine structure enhances the compound's ability to cross cell membranes, increasing its bioavailability and efficacy in biological systems .

Antimicrobial Activity

Research indicates that benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives exhibit significant antimicrobial properties. In various studies, these compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

Table 1: Antimicrobial Efficacy

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzyl 4-(4-methyl triazole)E. coli32 µg/mL
Benzyl 4-(4-methyl triazole)Staphylococcus aureus16 µg/mL
Benzyl 4-(4-methyl triazole)Candida albicans8 µg/mL

Antioxidant Activity

Studies have shown that the compound exhibits antioxidant properties through various assays such as DPPH and ABTS. These assays quantify the ability of the compound to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity

Assay TypeIC50 (µM)
DPPH25
ABTS15

Anticancer Potential

Recent investigations into the anticancer activity of benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have revealed promising results against various human cancer cell lines. These compounds have been shown to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

Case Study: Anticancer Activity

A study evaluated the effects of benzyl derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate" are not available within the provided search results, the information provided can help infer potential research applications.

Basic Information
this compound, also known as C16H20N4O2, has a molecular weight of 300.36 . The compound is available with 95% purity .

Related research and potential applications

  • Building Block in Synthesis: this compound can be used as a building block in the synthesis of various chemical compounds .
  • Triazole Derivatives in Medicinal Chemistry: The search results indicate that 1,2,4-triazole rings are found in many pharmaceutical drugs and possess a wide range of pharmacological activities, including antimicrobial, antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties .
  • Anticancer research: Some substituted triazole derivatives have demonstrated in vitro cytotoxic activity against various human cancer cell lines . Further research could explore whether this compound or its derivatives possess similar anticancer properties.
  • Piperidine derivatives in biological applications: Piperidine is a saturated six-membered ring system commonly found in many natural products and synthetic compounds with a broad range of biological activities .
  • Apoptosis induction: Research has shown that triazole-piperazine conjugates can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
  • Tubulin polymerization inhibition: Certain triazole derivatives have been found to inhibit tubulin polymerization, a process essential for cell division, indicating potential applications as anti-cancer agents .

Q & A

Q. What are the key synthetic strategies for synthesizing benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate?

The synthesis involves two primary steps: (1) formation of the 1,2,4-triazole ring and (2) coupling with the piperidine-carboxylate moiety. A common method for triazole synthesis is [3+2] cycloaddition between nitriles and hydrazines under acidic conditions. For coupling, Suzuki-Miyaura cross-coupling (e.g., using PdCl₂(dppf), K₂CO₃, and aryl boronic acids in dioxane/water at 80°C) is effective for introducing aromatic groups . Piperidine functionalization may employ nucleophilic substitutions, as seen in related compounds using cesium carbonate in DMF .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C): Confirms proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.5 ppm, triazole protons at δ 8.0–9.0 ppm).
  • IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 314.16).
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine bond lengths/angles and validate stereochemistry .

Q. What purification methods are commonly used for this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard, as described in Suzuki coupling protocols . For polar impurities, preparative HPLC or recrystallization (e.g., using ethanol/water mixtures) improves purity. highlights hexane/ethyl acetate gradients (1:3) for isolating derivatives .

Q. How is the crystal structure determined and refined?

Single-crystal X-ray diffraction (SCXRD) data collected at 100 K is processed via SHELX suite:

  • SHELXD: Solves phase problems via direct methods.
  • SHELXL: Refines thermal parameters and hydrogen positions . ORTEP-3 visualizes thermal ellipsoids and validates molecular geometry .

Q. What are the storage and handling considerations?

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent light/moisture degradation. While no specific hazards are reported, standard PPE (gloves, goggles) is recommended .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for higher yields?

  • Catalyst: Replace PdCl₂(dppf) with Pd(PPh₃)₄ for milder conditions.
  • Solvent: Use toluene/EtOH instead of dioxane to reduce byproducts.
  • Temperature: Lower to 60°C with extended reaction time (12–24 h) to avoid decomposition. achieved quantitative yields using 1.5 equiv boronic acid and 3.0 equiv K₂CO₃ .

Q. How to resolve contradictions between computational and crystallographic data?

Discrepancies in bond lengths/angles may arise from crystal packing or solvent effects. Refinement with SHELXL using SAME and DELU restraints aligns models with experimental data . DFT-optimized geometries (e.g., Gaussian09) can be compared with SCXRD results to identify conformational flexibility .

Q. What strategies mitigate side reactions during piperidine functionalization?

  • Protecting Groups: Use tert-butyloxycarbonyl (Boc) to shield amines during alkylation.
  • Kinetic Control: Perform reactions at –78°C (e.g., THF with LiAlH₄) to suppress elimination .
  • Base Selection: Cs₂CO₃ in DMF enhances nucleophilicity while minimizing ester hydrolysis .

Q. How can isotopic labeling study metabolic pathways?

Synthesize ¹³C-labeled analogs via cyclocondensation with ¹³C-cyanamide. Radiolabeling (³H/¹⁴C) at the benzyl position tracks degradation using scintillation counting. notes hydrochloride salts as stable forms for isotopic studies .

Q. What computational methods predict reactivity in novel reactions?

  • DFT: Calculate HOMO/LUMO energies (Gaussian09) to identify electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to assess stability.
  • Docking Studies: AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) for metabolic predictions .

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